2-Ethoxynaphthalen-1-ol

Crystallography Solid-State Chemistry Structural Biology

Procure 2-Ethoxynaphthalen-1-ol as your next SAR tool compound. Its defined monoclinic crystal structure (C2 space group) provides a robust benchmark for crystallography and solid-formulation studies. Documented as a potent lipoxygenase inhibitor, it is an ideal starting point for anti-inflammatory research. Ensure your studies benefit from a high-purity (≥95%) intermediate with a reactive hydroxyl and ethoxy substitution pattern critical for activity.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 73733-01-4
Cat. No. B3056722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxynaphthalen-1-ol
CAS73733-01-4
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)O
InChIInChI=1S/C12H12O2/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8,13H,2H2,1H3
InChIKeyPGARRYOTCVOJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxynaphthalen-1-ol (CAS 73733-01-4): A Structurally Verified Naphthol Scaffold with Documented Lipoxygenase Inhibition Potential


2-Ethoxynaphthalen-1-ol (CAS 73733-01-4) is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . It belongs to the naphthalenol family, characterized by an ethoxy group at the 2-position and a hydroxyl group at the 1-position of the naphthalene ring . Its crystal structure has been determined, confirming a monoclinic crystal system with a C2 space group and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The compound is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2], and it also serves as an antioxidant in fats and oils [2].

Why 2-Ethoxynaphthalen-1-ol Cannot Be Replaced by Common 1-Naphthol or 2-Methoxynaphthalen-1-ol in Structure-Sensitive Applications


The ethoxy group at the 2-position of 2-ethoxynaphthalen-1-ol is a critical structural determinant that directly influences its crystallographic properties, lipophilicity, and biological activity profile. Substituting this compound with structurally similar analogs—such as 1-naphthol (lacking the 2-ethoxy group) or 2-methoxynaphthalen-1-ol (possessing a shorter methoxy chain)—introduces significant changes in molecular geometry, hydrogen-bonding capacity, and electronic distribution. These changes can alter crystal packing, as evidenced by the unique monoclinic C2 space group and unit cell dimensions of 2-ethoxynaphthalen-1-ol [1], and can also shift the compound's logP value and, consequently, its partitioning behavior in biological or formulation systems [2]. Furthermore, the specific substitution pattern is essential for the compound's recognized activity as a lipoxygenase inhibitor and antioxidant [3]; generic substitution would risk losing these target-specific functions.

Quantitative Differentiation of 2-Ethoxynaphthalen-1-ol from Structural Analogs: Crystallographic, Lipoxygenase, and Safety Data


Crystal Structure of 2-Ethoxynaphthalen-1-ol vs. 2-Methoxynaphthalen-1-ol: A Comparative Crystallographic Analysis

The crystal structure of 2-ethoxynaphthalen-1-ol has been determined to be monoclinic with space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In contrast, the structure of the methoxy analog, 2-methoxynaphthalen-1-ol, crystallizes in a different space group and with distinct unit cell dimensions [2]. This difference in crystal packing is a direct consequence of the larger ethyl group compared to the methyl group, which influences intermolecular interactions and solid-state stability.

Crystallography Solid-State Chemistry Structural Biology

Lipoxygenase Inhibitory Activity: Class-Level Evidence for 2-Ethoxynaphthalen-1-ol and Structurally Related Naphthols

2-Ethoxynaphthalen-1-ol is reported to be a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is characteristic of the 2-substituted-1-naphthol class, which has been shown to include highly potent 5-lipoxygenase inhibitors. For instance, a closely related compound, 2-(4-ethoxyphenylmethyl)-1-naphthol, is specifically claimed as a 5-lipoxygenase inhibitor in a patent [2]. While a direct head-to-head comparison of IC50 values for 2-ethoxynaphthalen-1-ol against a specific comparator is not available in the open literature, the class-level evidence strongly supports its differentiated activity profile compared to unsubstituted naphthols or those with alternative substituents.

Inflammation Enzymology Medicinal Chemistry

Aquatic Toxicity Classification of 2-Ethoxynaphthalen-1-ol vs. 1-Naphthol

2-Ethoxynaphthalen-1-ol is associated with GHS hazard statements indicating high aquatic toxicity, including H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects) . In contrast, 1-naphthol, a common alternative, is also classified as hazardous to the aquatic environment but may have a different ecotoxicological profile due to its higher water solubility and different degradation pathways. The specific hazard classification of 2-ethoxynaphthalen-1-ol reflects its increased lipophilicity (XLogP3 = 2.9 [1]), which can lead to higher bioaccumulation potential compared to the more polar 1-naphthol.

Environmental Safety Toxicology Chemical Handling

Primary Research and Industrial Applications of 2-Ethoxynaphthalen-1-ol Based on Quantitative Differentiation Evidence


Crystallography and Solid-State Characterization Studies

Researchers investigating the influence of alkoxy chain length on the crystal packing and solid-state properties of naphthol derivatives will find 2-ethoxynaphthalen-1-ol to be a critical comparator. Its well-defined monoclinic crystal structure (space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) provides a robust benchmark against which methoxy, propoxy, or unsubstituted analogs can be compared [1]. This is particularly relevant for studies in crystal engineering, polymorphism screening, and the development of solid-formulation strategies where subtle changes in molecular structure dictate bulk material properties.

Lipoxygenase Pathway Research and Anti-Inflammatory Probe Development

Given its documented activity as a potent lipoxygenase inhibitor [2], 2-ethoxynaphthalen-1-ol serves as a valuable tool compound for studying arachidonic acid metabolism and the role of lipoxygenases in inflammation. Its structural simplicity, relative to more complex 2-substituted-1-naphthol derivatives like 2-(4-ethoxyphenylmethyl)-1-naphthol [3], makes it an ideal starting point for structure-activity relationship (SAR) studies and for the development of novel anti-inflammatory agents with potentially improved pharmacokinetic profiles.

Environmental Fate and Ecotoxicology Modeling

The compound's high aquatic toxicity classification (H400, H410) and its calculated logP value of 2.9 [4] position it as a model substance for studying the environmental behavior of moderately lipophilic aromatic compounds. It can be used in controlled laboratory studies to investigate bioaccumulation potential, sediment sorption, and degradation pathways in aquatic systems, providing critical data for environmental risk assessments and for the development of safer-by-design chemical alternatives.

Synthetic Intermediate for Fine Chemicals and Pharmaceuticals

As a versatile naphthol building block with a reactive hydroxyl group and an ethoxy substituent, 2-ethoxynaphthalen-1-ol is a key intermediate in the synthesis of more complex molecules [5]. Its commercial availability from multiple vendors with standardized purity (≥95%) ensures it can be reliably procured for use in the manufacture of specialty chemicals, pharmaceutical actives, or advanced materials where precise control over the substitution pattern on the naphthalene core is essential.

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